Benzoic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-, ethyl ester
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Overview
Description
ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a chloro-substituted acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with acetylenic ketones.
Coupling with Benzoate: The final step involves coupling the acetylated pyrazole with ethyl 4-aminobenzoate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazole or benzoate moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro-substituted acetyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE: Similar structure but with a methyl group instead of a chloro group.
ETHYL 4-{[2-(4-ETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE: Similar structure but with an ethyl group instead of a chloro group.
Uniqueness
ETHYL 4-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H18ClN3O3 |
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Molecular Weight |
335.78 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H18ClN3O3/c1-4-23-16(22)12-5-7-13(8-6-12)18-14(21)9-20-11(3)15(17)10(2)19-20/h5-8H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
QAAYWEPNRJWVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
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